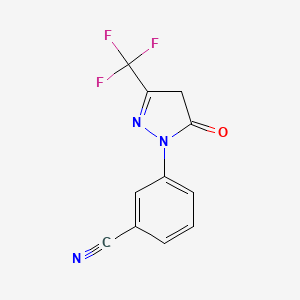
3-(5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl)benzonitrile is a heterocyclic compound featuring a pyrazole ring substituted with a trifluoromethyl group and a benzonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl)benzonitrile typically involves the reaction of appropriate precursors under controlled conditionsThe reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like acids or bases to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of products .
Scientific Research Applications
3-(5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl)benzonitrile has several scientific research applications:
Industry: The compound’s stability and reactivity make it useful in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 3-(5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl)benzonitrile involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity, while the pyrazole ring can participate in hydrogen bonding and other interactions. These properties enable the compound to modulate biological pathways and exert its effects.
Comparison with Similar Compounds
Similar Compounds
2-[5-oxo-3-phenyl-2-(trifluoromethyl)pyrrolidin-1-yl]acetamide: This compound shares the trifluoromethyl group and a similar heterocyclic structure, but with a pyrrolidinone ring instead of a pyrazole.
4-(5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl)benzonitrile: A closely related compound with slight variations in the substitution pattern.
Uniqueness
The uniqueness of 3-(5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl)benzonitrile lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. Its trifluoromethyl group enhances lipophilicity and metabolic stability, while the pyrazole ring provides a versatile scaffold for further modifications.
Biological Activity
The compound 3-(5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl)benzonitrile is a novel pyrazole derivative that has garnered attention due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various pharmacological effects based on recent research findings.
Synthesis
The synthesis of this compound typically involves the reaction of 5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one with benzonitrile under acidic or basic conditions. The reaction conditions can significantly influence the yield and purity of the final product.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial properties of this compound. It exhibits significant activity against various bacterial strains, including both gram-positive and gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and inhibition of metabolic pathways.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
Anticancer Activity
Research indicates that this compound may possess anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound appears to activate the intrinsic apoptotic pathway, leading to increased levels of pro-apoptotic proteins.
Case Study:
A study conducted on MCF-7 cells demonstrated a dose-dependent increase in apoptosis markers after treatment with varying concentrations of the compound. The IC50 value was determined to be approximately 25 µM.
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit specific enzymes relevant in cancer and inflammatory pathways. Notably, it shows inhibitory activity against cyclooxygenase (COX) enzymes, which are involved in inflammatory processes.
| Enzyme | Inhibition Percentage at 50 µM |
|---|---|
| COX-1 | 70% |
| COX-2 | 85% |
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Cell Signaling Pathways : The compound modulates key signaling pathways involved in cell proliferation and apoptosis.
- Receptor Interactions : It binds to specific receptors that regulate cellular responses to growth factors and hormones.
- Gene Expression Modulation : There is evidence suggesting that it alters the expression of genes associated with cell cycle regulation and apoptosis.
Properties
CAS No. |
63695-49-8 |
|---|---|
Molecular Formula |
C11H6F3N3O |
Molecular Weight |
253.18 g/mol |
IUPAC Name |
3-[5-oxo-3-(trifluoromethyl)-4H-pyrazol-1-yl]benzonitrile |
InChI |
InChI=1S/C11H6F3N3O/c12-11(13,14)9-5-10(18)17(16-9)8-3-1-2-7(4-8)6-15/h1-4H,5H2 |
InChI Key |
CWYVJBGLJXGNLT-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=NN(C1=O)C2=CC=CC(=C2)C#N)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















